4-Isopropyl-2-cyclohexenone
Overview
Description
4-Isopropyl-2-cyclohexenone is a chemical compound that is part of the cyclohexenone family, characterized by a six-membered ring with a ketone functional group and an isopropyl group attached to the ring. This compound is of interest due to its potential as an intermediate in organic synthesis and its relevance in the study of chemical reactions and molecular structures.
Synthesis Analysis
The synthesis of related cyclohexenone derivatives has been explored in various studies. For instance, an efficient synthesis of a hydroxy derivative of cyclohexenone has been developed from a protected dihydrocatechol derivative through photooxygenation followed by a Kornblum-DeLaMare rearrangement . Additionally, optically active 4-substituted 2-cyclohexenones have been synthesized using a LiOH-mediated intramolecular aldol condensation, although the method showed limitations when applied to substrates with unbranched R-groups .
Molecular Structure Analysis
The molecular and crystal structures of cyclohexenone derivatives have been determined using X-ray diffraction analysis. For example, a 4-hydroxy derivative of cyclohexanone was found to have an orthorhombic crystal structure with an asymmetric chair conformation of the cyclohexanone ring . Similarly, the molecular structures of a series of cyclohexanone derivatives modified by cyclopropanation were studied, revealing a trans-trans configuration and a dominant conformation with an axial methyl group and equatorial isopropyl group .
Chemical Reactions Analysis
Cyclohexenone derivatives undergo various chemical reactions. The hydrogenation and dehydrogenation of 4-isopropenyl-1-methylcyclohexene, a related compound, were catalyzed by different metal oxides, leading to products such as 4-isopropyl-1-methylcyclohexene and 1-isopropyl-4-methylbenzene . Photochemical behavior of trifluoromethyl-substituted cyclohexenones has also been compared, showing rearrangement to different products depending on the solvent used .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-isopropyl-2-cyclohexenone are not detailed in the provided papers, the studies of related compounds offer insights into the properties that can be expected. For example, the crystal structure analysis provides information on the solid-state properties, such as crystal system, space group, and cell parameters . The reactivity of the compounds under different catalytic conditions and solvents gives an indication of their chemical behavior .
Scientific Research Applications
Atmospheric Chemistry
4-Isopropyl-2-cyclohexen-1-one has been identified as a product in the gas-phase reactions of β-phellandrene with OH radicals and ozone. This finding is significant for understanding atmospheric chemistry and the formation of secondary organic aerosols (Hakola et al., 1993).
Catalysis and Chemical Synthesis
The compound plays a role in the catalytic process of converting cyclohexanones to phenols, which is essential in various chemical synthesis pathways. This process involves the formation of soluble Pd nanoparticles that facilitate catalytic activity (Pun et al., 2013).
Allelopathy and Plant Defense
A derivative of 4-Isopropyl-2-cyclohexenone has been isolated from allelopathic rice and shown to inhibit the growth of certain weeds and fungal pathogens. This suggests its potential role in plant defense mechanisms (Kong et al., 2004).
Organic Synthesis
4-Isopropyl-2-cyclohexenone and its derivatives are useful intermediates in organic synthesis. They are applied in rhodium-catalyzed redox isomerization, which is a critical reaction for synthesizing γ,γ-disubstituted cyclohexenones (Kress et al., 2016).
Photochemistry
In the field of photochemistry, derivatives of 4-Isopropyl-2-cyclohexenone undergo photoisomerization, which is a fundamental process for understanding light-induced chemical reactions (Kisilowski et al., 1996).
Antioxidant Research
Certain cyclohexenone compounds, closely related to 4-Isopropyl-2-cyclohexenone, have been identified as having antioxidant properties, which are valuable for understanding oxidative stress and potential therapeutic applications (Braca et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-propan-2-ylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANMVENRNJYEMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862055 | |
Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; woody minty herbaceous | |
Record name | 4-Isopropyl-2-cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | 4-Isopropyl-2-cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.950 | |
Record name | 4-Isopropyl-2-cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Isopropyl-2-cyclohexenone | |
CAS RN |
500-02-7, 2158-61-4 | |
Record name | (±)-Cryptone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Isopropyl-2-cyclohexenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crypton | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexen-1-one, 4-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPYL-2-CYCLOHEXENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U8E4W4GBB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Cryptone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035929 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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